molecular formula C21H15N5O B11030226 7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one

Cat. No.: B11030226
M. Wt: 353.4 g/mol
InChI Key: BOWWNNFODWXCEM-UHFFFAOYSA-N
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Description

7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an imidazo-pyrido-triazinone core, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzimidazole with benzyl bromide in the presence of a base can yield the desired product through a series of nucleophilic substitution and cyclization steps .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazolo-pyrimidine core structure.

Uniqueness

7-benzyl-2-phenylimidazo[1,2-b]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is unique due to its specific arrangement of functional groups and the presence of both imidazo and triazinone moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C21H15N5O

Molecular Weight

353.4 g/mol

IUPAC Name

12-benzyl-5-phenyl-2,3,6,8,12-pentazatricyclo[7.4.0.03,7]trideca-1,4,6,8,10-pentaen-13-one

InChI

InChI=1S/C21H15N5O/c27-20-19-17(11-12-25(20)13-15-7-3-1-4-8-15)22-21-23-18(14-26(21)24-19)16-9-5-2-6-10-16/h1-12,14H,13H2

InChI Key

BOWWNNFODWXCEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=NC4=NC(=CN4N=C3C2=O)C5=CC=CC=C5

Origin of Product

United States

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